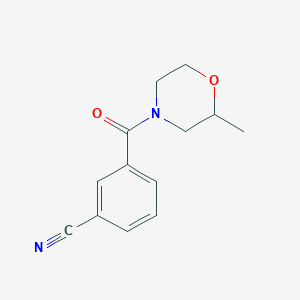
3-cyano-N-ethyl-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-ethyl-N-(2-methylphenyl)benzamide, also known as CEPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family and is widely used as a tool compound to study the function of various proteins and enzymes.
Mécanisme D'action
3-cyano-N-ethyl-N-(2-methylphenyl)benzamide inhibits CREB by binding to its DNA binding domain, preventing it from binding to DNA and initiating gene transcription. This inhibition has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular process being studied. In general, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to promote differentiation in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of CREB and has been shown to have little to no effect on other transcription factors. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture experiments.
Orientations Futures
There are several future directions for the study of 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CREB. Another area of interest is the study of the downstream effects of CREB inhibition, particularly in the context of cancer and other diseases. Additionally, there is potential for the use of this compound in the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-cyano-N-ethyl-N-(2-methylphenyl)benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This is then reacted with ethylamine and sodium cyanide to form this compound. The overall synthesis process is relatively simple and can be completed in a few steps.
Applications De Recherche Scientifique
3-cyano-N-ethyl-N-(2-methylphenyl)benzamide has been used extensively in scientific research to study the function of various proteins and enzymes. It is a potent inhibitor of the transcription factor CREB, which plays a critical role in the regulation of gene expression. By inhibiting CREB, this compound can be used to study the role of this transcription factor in various cellular processes.
Propriétés
IUPAC Name |
3-cyano-N-ethyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-19(16-10-5-4-7-13(16)2)17(20)15-9-6-8-14(11-15)12-18/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZWAKAMZKSLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B7469339.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile](/img/structure/B7469353.png)



![3-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile](/img/structure/B7469390.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7469392.png)

